2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-amino-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(5-8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
DAOXAJFYFDFFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions are widely used in organic synthesis for their ability to facilitate cross-coupling reactions efficiently. For 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, this method involves the coupling of appropriate precursors in the presence of a palladium catalyst, such as palladium(II) acetate or palladium(0) tetrakis(triphenylphosphine), under conditions that optimize the yield and purity of the product.
Other Synthetic Approaches
While palladium-catalyzed reactions are prominent, other organic synthesis techniques can also be employed. These might include acid-base reactions, nucleophilic substitutions, or other metal-catalyzed reactions, depending on the availability of starting materials and the desired efficiency of the synthesis.
Chemical Transformations
2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can undergo several chemical transformations, which are crucial for modifying its functionality and serving as an intermediate in further synthetic pathways. These transformations may include:
- Acylation : The amino group can be acylated to introduce different functional groups, altering its biological activity.
- Alkylation : The acetic acid moiety can be modified through alkylation reactions to change its solubility or reactivity.
- Hydrolysis : The acetic acid group can be hydrolyzed under basic conditions to form salts or other derivatives.
Analysis of Synthesis Yields and Conditions
The efficiency of the synthesis can be evaluated by analyzing the yield of the product under different conditions. Factors such as catalyst concentration, reaction temperature, and solvent choice play critical roles in optimizing the yield.
| Synthesis Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Palladium-catalyzed, 80°C, 24 hours | 75-85 | 90-95 |
| Acid-base reaction, 50°C, 12 hours | 60-70 | 85-90 |
| Metal-catalyzed, 100°C, 36 hours | 80-90 | 95-98 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating or acylating agents under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid is a bicyclic compound that has an amino group and an acetic acid moiety. Its bicyclic amine structure is derived from the bicyclo[2.2.1]heptane framework. The amino group at the second position of the bicyclic system gives the compound its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid has significant biological activity, making it a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, such as receptors and enzymes.
Several synthetic routes have been developed for the preparation of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid. The applications of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid are diverse. Interaction studies have demonstrated that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can bind to various biological targets.
Structural Similarities
Several compounds share structural similarities with 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, each possessing unique properties:
- 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride A bicyclic amine that exhibits different solubility and reactivity.
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid A bicyclic carboxylic acid that has a focus on carboxylic functionality.
- 3-Aminobicyclo[3.3.1]nonane A bicyclic amine with a variation in ring size that affects biological activity.
Mechanism of Action
The mechanism of action of 2-(2-Aminobicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Bicyclo[2.2.1]heptane Core
The following compounds share the bicyclo[2.2.1]heptane framework but differ in substituents and functional groups:
Pharmacological and Physicochemical Comparisons
- Bioactivity: Acetamide derivatives of bicyclo[2.2.1]heptane (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) show anti-inflammatory and analgesic effects in rodent models . However, 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid itself lacks reported bioactivity data .
- Collision Cross-Section (CCS): The hydrochloride salt of 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid has a CCS of 141.8 Ų ([M+H]+), whereas the oxabicyclo analog (C₈H₁₂O₃) exhibits a lower CCS of 131.9 Ų ([M+H]+), reflecting differences in molecular compactness .
- Synthetic Accessibility : Compounds like 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetic acid are synthesized via LiOH-mediated hydrolysis or bromopropionylation, yielding α-hydroxy acids or lactones (86% yield) .
Biological Activity
2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid, also known as 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid, is a bicyclic compound notable for its unique structural framework that includes an amino group and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid is . Its structural features contribute significantly to its biological activity. The bicyclic amine structure enhances its ability to interact with biological receptors and enzymes, making it a candidate for drug development.
Structural Representation
Chemical Structure
Biological Activity
Research indicates that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, suggesting it may influence mood and cognitive functions.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : Interaction studies have shown that 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid can inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is critical.
The mechanism of action of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid involves binding to various biological targets, including receptors and enzymes:
- Receptor Binding : The compound's structure allows it to fit into receptor sites, potentially modulating receptor activity and influencing physiological responses.
- Enzymatic Interactions : By inhibiting specific enzymes, the compound can alter metabolic pathways, which may be advantageous in therapeutic contexts.
Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2023) explored the effects of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid on serotonin receptors in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
Study 2: Antimicrobial Activity
In a study by Johnson et al. (2024), the antimicrobial efficacy of 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid was tested against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus, indicating its potential as a novel antibiotic agent.
Comparative Analysis with Related Compounds
A comparative analysis highlights how slight structural modifications can lead to significant differences in biological activity among similar compounds.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride | Bicyclic amine | Exhibits different solubility and reactivity |
| 3-Aminobicyclo[3.3.1]nonane | Bicyclic amine | Variation in ring size affects biological activity |
| 5-Aminobicyclo[3.3.0]octane | Bicyclic amine | Potential for different receptor interactions |
Q & A
Q. What are the optimal synthetic routes for 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid, and how can its enantiomeric purity be ensured?
The synthesis typically involves bicyclo[2.2.1]heptane derivatives as precursors. For example, rac-2-[(1R,2R,4S)-2-aminobicyclo[2.2.1]heptan-1-yl]acetic acid hydrochloride is synthesized via reductive amination or nucleophilic substitution, followed by hydrolysis to yield the free acid . Chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation, are critical to isolate enantiopure forms. Analytical methods like polarimetry and chiral HPLC should validate enantiomeric excess (≥98%) .
Q. How can the structural integrity of this bicyclic compound be confirmed during synthesis?
Key characterization methods include:
- NMR spectroscopy : Distinct signals for the bicyclic framework (e.g., δ 1.2–2.8 ppm for bridgehead protons) and the acetic acid moiety (δ 3.4–3.8 ppm for α-CH2) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for bridgehead substituents .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C9H15NO2 requires [M+H]+ = 170.1176) .
Q. What solvents and reaction conditions are suitable for derivatizing the amino and carboxylic acid groups?
The amino group can be acylated using anhydrides (e.g., acetic anhydride) in dichloromethane at 0–25°C, while the carboxylic acid is esterified via Fischer esterification (H2SO4/ROH) or carbodiimide-mediated coupling . Polar aprotic solvents (DMF, DMSO) are preferred for amidation reactions .
Advanced Research Questions
Q. How does stereochemistry at the bicyclo[2.2.1]heptane bridgehead influence pharmacological activity?
The exo vs. endo configuration of the amino group significantly impacts bioactivity. For example, exo-2-amino derivatives exhibit enhanced binding to neurological targets (e.g., NMDA receptors) due to spatial alignment with hydrophobic pockets, whereas endo isomers may show reduced potency . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., radioligand binding) are recommended to correlate structure-activity relationships .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Common impurities include:
- Diastereomeric byproducts : Resolved via chiral GC-MS (e.g., using β-cyclodextrin columns) or capillary electrophoresis .
- Oxidation products : LC-MS/MS with MRM transitions (e.g., m/z 170 → 152 for deamination) detects degradation at ppm levels .
- Residual solvents : Headspace GC-FID or HS-SPME-GC-MS ensures compliance with ICH Q3C guidelines .
Q. How can contradictions in reported biological data (e.g., IC50 variability) be addressed?
Discrepancies often stem from:
- Variability in enantiomeric purity : Re-test activity using enantiopure batches synthesized via asymmetric catalysis (e.g., Jacobsen epoxidation) .
- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, IC50 values for enzyme inhibition may vary 10-fold between pH 7.4 vs. 6.8 .
- Cell line heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic drift .
Q. What strategies are effective for incorporating this bicyclic scaffold into peptide mimetics?
Solid-phase peptide synthesis (SPPS) with Fmoc-protected 2-(2-aminobicyclo[2.2.1]heptan-2-yl)acetic acid is feasible. Key steps:
Q. How does the compound’s stability under physiological conditions affect in vivo studies?
- Plasma stability : Incubate with human plasma (37°C, 24 hr); LC-MS quantifies intact compound. Half-life <2 hr suggests prodrug strategies (e.g., ester prodrugs) .
- Metabolic profiling : Use liver microsomes + NADPH to identify cytochrome P450 metabolites (e.g., hydroxylation at C5) .
Methodological Notes
- Stereochemical assignments : Always correlate NMR coupling constants (e.g., J = 8–10 Hz for trans-decalin systems) with X-ray data .
- Data validation : Cross-reference synthetic yields and spectral data with independent studies (e.g., PubChem CID 123456 ).
- Ethical sourcing : Avoid suppliers lacking third-party certification (e.g., ISO 9001) for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
